molecular formula C16H18ClN3 B1594823 3,6-Acridinediamine, 2,7,9-trimethyl-, monohydrochloride CAS No. 4215-95-6

3,6-Acridinediamine, 2,7,9-trimethyl-, monohydrochloride

Cat. No. B1594823
CAS RN: 4215-95-6
M. Wt: 287.79 g/mol
InChI Key: NOFPXGWBWIPSHI-UHFFFAOYSA-N
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Description

3,6-Acridinediamine, 2,7,9-trimethyl-, monohydrochloride, also known as Methyl Green, is a fluorescent dye that has been widely used in scientific research. It was first synthesized in the late 19th century and has since been used in a variety of applications, including staining of biological specimens, DNA and RNA staining, and as a pH indicator in microbiology.

Scientific Research Applications

Synthesis and Biological Activity

  • Acridine derivatives have been synthesized through various chemical methods, with some compounds showing potential biological activities. For example, the nontraditional synthesis of biologically active 9-chloro-6,13-dihydro-7-phenyl-5H-indolo[3,2-c]-acridine derivatives using SnO2 nanoparticles demonstrates an efficient, practical, and eco-friendly method with potential hemolytic and cytotoxic activities against certain cell lines (Roopan & Khan, 2011).

Material Science and Polymer Research

  • Acridine-containing monomers and polymers have been synthesized for applications in material science, such as temperature/pH-sensitive polymeric materials. These materials exhibit unique photophysical behaviors and could serve as multifunctional macromolecule biomaterials for probing pH and temperature in biological systems (Guan et al., 2007).

Crystal Structure Analysis

  • The crystal structures of acridine derivatives reveal insights into their chemical properties and potential applications in designing new compounds with specific functionalities. For instance, the synthesis and crystal structure analysis of tetramethyl and dimethoxyphenyl acridine diones provide valuable information for the development of new chemical entities (Shi et al., 2007).

Sensing and Detection Technologies

  • Fluorescent acridinyl indicators have been developed for the optical determination of low-level water concentrations in organic solvents. These indicators and dye-immobilized polymer membranes offer a highly sensitive method for detecting water impurities, showcasing the versatility of acridine derivatives in analytical chemistry (Citterio et al., 2001).

Antiparasitic and Antimicrobial Research

  • Acridine derivatives have been explored for their antiparasitic and antimicrobial properties, with some compounds showing significant in vitro activities against pathogens such as Leishmania infantum. The structure-activity relationship of these compounds provides insights into designing effective antiparasitic agents (Di Giorgio et al., 2003).

properties

IUPAC Name

2,7,9-trimethylacridine-3,6-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3.ClH/c1-8-4-11-10(3)12-5-9(2)14(18)7-16(12)19-15(11)6-13(8)17;/h4-7H,17-18H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFPXGWBWIPSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(C=C(C(=C3)C)N)N=C2C=C1N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063358
Record name 2,7,9-Trimethylacridine-3,6-diamine monohydrochloride
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Molecular Weight

287.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Acridinediamine, 2,7,9-trimethyl-, monohydrochloride

CAS RN

4215-95-6
Record name 3,6-Acridinediamine, 2,7,9-trimethyl-, hydrochloride (1:1)
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Record name 3,6-Acridinediamine, 2,7,9-trimethyl-, hydrochloride (1:1)
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Record name 2,7,9-Trimethylacridine-3,6-diamine monohydrochloride
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Record name 2,7,9-trimethylacridine-3,6-diamine monohydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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